molecular formula C14H13Cl2N3O2 B14251800 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine CAS No. 255867-43-7

2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine

Cat. No.: B14251800
CAS No.: 255867-43-7
M. Wt: 326.2 g/mol
InChI Key: OTYZIVXDFAHXHE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and a phenyl group substituted with an oxan-2-yloxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . These methods also help in reducing the reaction time and improving the purity of the final product.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine involves its interaction with various molecular targets. The chlorine atoms and the oxan-2-yloxy group play a crucial role in its reactivity and interaction with biological molecules . The compound can inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is unique due to the presence of the oxan-2-yloxy group, which imparts specific chemical and biological properties to the compound . This makes it a valuable molecule for various applications in research and industry.

Properties

CAS No.

255867-43-7

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

2,4-dichloro-6-[4-(oxan-2-yloxy)phenyl]-1,3,5-triazine

InChI

InChI=1S/C14H13Cl2N3O2/c15-13-17-12(18-14(16)19-13)9-4-6-10(7-5-9)21-11-3-1-2-8-20-11/h4-7,11H,1-3,8H2

InChI Key

OTYZIVXDFAHXHE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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